molecular formula C8H4ClF3N4 B13119229 2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine

2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B13119229
M. Wt: 248.59 g/mol
InChI Key: BUFYZFKHVOFIMD-UHFFFAOYSA-N
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Description

2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2nd position and a trifluoromethyl group at the 7th position on the pyrido[2,3-d]pyrimidine ring. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-cyano-4-(trifluoromethyl)pyridine with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyridopyrimidine derivative .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

Comparison with Similar Compounds

2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine can be compared with other pyridopyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C8H4ClF3N4

Molecular Weight

248.59 g/mol

IUPAC Name

2-chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C8H4ClF3N4/c9-7-15-5(13)3-1-2-4(8(10,11)12)14-6(3)16-7/h1-2H,(H2,13,14,15,16)

InChI Key

BUFYZFKHVOFIMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NC(=NC(=C21)N)Cl)C(F)(F)F

Origin of Product

United States

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